molecular formula C3H4FNS B2587398 2-Fluoroethyl isothiocyanate CAS No. 84081-64-1

2-Fluoroethyl isothiocyanate

Cat. No. B2587398
CAS RN: 84081-64-1
M. Wt: 105.13
InChI Key: JROMEDPVTPKCNU-UHFFFAOYSA-N
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Description

2-Fluoroethyl isothiocyanate is a chemical compound with the formula C3H4FNS . It belongs to the class of isothiocyanates, which are organic compounds with the general structure R−N=C=S . Isothiocyanates are commonly found in cruciferous vegetables and have been studied for their antimicrobial and anticancer properties .


Synthesis Analysis

Isothiocyanates are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular structure of 2-Fluoroethyl isothiocyanate contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isothiocyanate (aliphatic) .


Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . They can react with both amino and thiol groups, yielding various conjugates .


Physical And Chemical Properties Analysis

The physical and chemical properties of isothiocyanates can vary depending on their structure . Structural differences lead to differences in lipophilicity and hydrophilicity . Moreover, they have different potentials for inhibiting microorganisms, anti-oxidation, and anticancer activities .

Mechanism of Action

Isothiocyanates have been shown to inhibit the growth of several types of cultured human cancer cells . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .

Safety and Hazards

Isothiocyanates are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, eye irritation, and acute toxicity through inhalation .

properties

IUPAC Name

1-fluoro-2-isothiocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FNS/c4-1-2-5-3-6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROMEDPVTPKCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroethyl isothiocyanate

CAS RN

84081-64-1
Record name 1-fluoro-2-isothiocyanatoethane
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